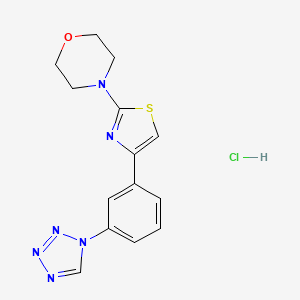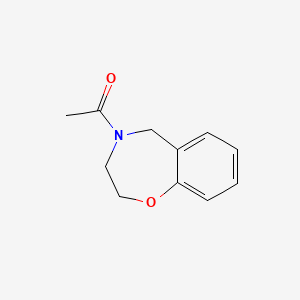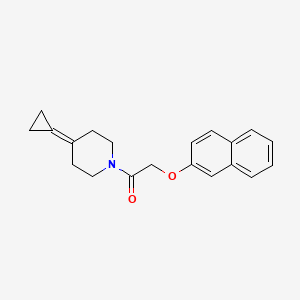
4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of tetrazole, a class of heterocyclic compounds that contain a 5-membered ring of four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure and the conditions under which it’s studied. Tetrazoles are generally stable and exhibit a broad range of chemical and biological properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural elucidation of compounds related to "4-(4-(3-(1H-tetrazol-1-yl)phenyl)thiazol-2-yl)morpholine hydrochloride" involve complex chemical reactions, including the refluxing of specific precursor molecules and the characterization through NMR, IR, and Mass spectral studies. For instance, the synthesis of related morpholine derivatives has been achieved by reacting specific thiol compounds with morpholine hydrochloride, followed by crystallization and structural confirmation via single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Biological Activity and Applications
Several studies have highlighted the antimicrobial and antifungal effects of morpholine derivatives, indicating their potential as antimicrobial agents. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activity against various strains of microorganisms, making them promising candidates for the development of new antimicrobial substances (H. Yeromina et al., 2019). Additionally, morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, indicating their utility in inhibiting tumor growth in xenograft models (R. Alexander et al., 2008).
Chemical Properties and Interactions
The chemical properties and interactions of morpholine derivatives have been extensively studied, including their reactivity, complexation with metals, and potential as ligands in the formation of coordination compounds. For example, reactions involving morpholine derivatives and specific metal ions result in the formation of complexes that have been structurally characterized, revealing insights into the bonding and electronic properties of these compounds (A. Singh et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS.ClH/c1-2-11(8-12(3-1)20-10-15-17-18-20)13-9-22-14(16-13)19-4-6-21-7-5-19;/h1-3,8-10H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVYNFANXHXDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2721623.png)
![3-(2-methoxybenzyl)-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2721625.png)
![3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2721626.png)
![4-[[2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2721627.png)

![N-[3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-yl]prop-2-enamide](/img/structure/B2721632.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide](/img/structure/B2721633.png)

![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2721639.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2721642.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2721644.png)